molecular formula C27H24ClN3O2 B11281901 3-(3-chlorophenyl)-1-(2,5-dimethylbenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

3-(3-chlorophenyl)-1-(2,5-dimethylbenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B11281901
M. Wt: 457.9 g/mol
InChI Key: QRMWCYGUBFJQGU-UHFFFAOYSA-N
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Description

3-(3-CHLOROPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-5,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLOROPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-5,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidoindole structure, followed by the introduction of the chlorophenyl and dimethylphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLOROPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-5,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

3-(3-CHLOROPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-5,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-CHLOROPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-5,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a biological setting, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-BROMOPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-5,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE
  • 3-(3-FLUOROPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-5,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE

Uniqueness

The uniqueness of 3-(3-CHLOROPHENYL)-1-[(2,5-DIMETHYLPHENYL)METHYL]-5,8-DIMETHYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOLE-2,4-DIONE lies in its specific substitution pattern and the presence of both chlorophenyl and dimethylphenyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H24ClN3O2

Molecular Weight

457.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C27H24ClN3O2/c1-16-8-10-18(3)19(12-16)15-30-24-22-13-17(2)9-11-23(22)29(4)25(24)26(32)31(27(30)33)21-7-5-6-20(28)14-21/h5-14H,15H2,1-4H3

InChI Key

QRMWCYGUBFJQGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)N(C5=C3C=C(C=C5)C)C

Origin of Product

United States

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